5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)-
Overview
Description
5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- is a chemical compound with the molecular formula C18H32O. It is a secondary alcohol with a hydroxyl group attached to the second carbon of a pentadecatriene chain. This compound is characterized by its three double bonds and three methyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- can be achieved through various synthetic routes. One common method involves the reduction of the corresponding ketone, 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (E,E)-, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using more efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum (Pt) is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides
Major Products
Oxidation: 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (E,E)-
Reduction: 5,9,13-Pentadecan-2-ol, 6,10,14-trimethyl-
Substitution: 5,9,13-Pentadecatrien-2-chloride, 6,10,14-trimethyl- (or corresponding bromide/iodide)
Scientific Research Applications
5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s double bonds and methyl groups contribute to its reactivity and ability to modulate biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (E,E)
- 2-Pentadecanone, 6,10,14-trimethyl-
- Hexahydrofarnesyl acetone
- 6,10,14-Trimethylpentadecan-2-one
Uniqueness
5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- is unique due to its specific configuration and the presence of a hydroxyl group, which imparts distinct chemical and biological properties compared to its ketone and saturated analogs .
Properties
IUPAC Name |
6,10,14-trimethylpentadeca-5,9,13-trien-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13,18-19H,6-8,10,12,14H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVFFFGVTCQEQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390940 | |
Record name | 5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587888-42-4 | |
Record name | 5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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